1-(2-氨基-4-氯苯基)乙酮

描述

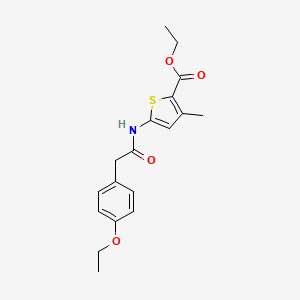

1-(2-Amino-4-chlorophenyl)ethanone is a chemical compound with the molecular formula C8H8ClNO . It is primarily used for research and development purposes .

Molecular Structure Analysis

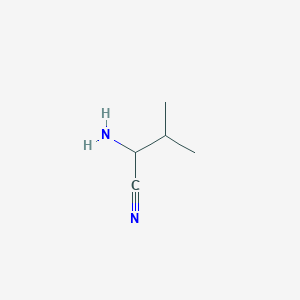

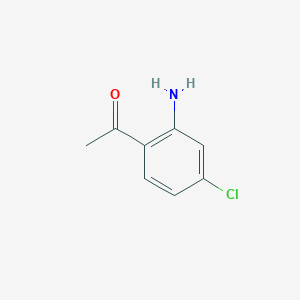

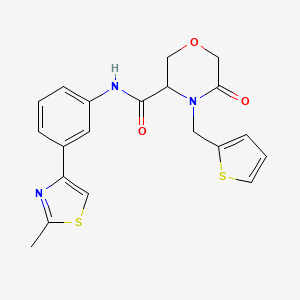

The molecular structure of 1-(2-Amino-4-chlorophenyl)ethanone consists of an ethanone group (C2H2O) attached to a 2-amino-4-chlorophenyl group (C6H4ClN). The molecular weight is 169.61 .Physical And Chemical Properties Analysis

1-(2-Amino-4-chlorophenyl)ethanone has a melting point of 90 °C and a predicted boiling point of 310.2±22.0 °C. It has a predicted density of 1.254±0.06 g/cm3. The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学研究应用

Pharmacology: Antitumor and Cytotoxic Activities

In pharmacology, “1-(2-Amino-4-chlorophenyl)ethanone” has been explored for its antitumor and cytotoxic activities. It serves as a precursor in the synthesis of compounds that exhibit potent effects on cancer cell lines. For instance, derivatives of this compound have been reported to demonstrate significant cytotoxicity against human tumor cell lines, indicating its potential as a chemotherapeutic agent .

Organic Synthesis: Building Block for Chemical Compounds

The compound is used as a building block in organic synthesis. Its chemical structure allows for various substitutions that can lead to the formation of new compounds with desired properties. This versatility makes it valuable for developing pharmaceuticals, agrochemicals, and other industrial chemicals .

Medicinal Chemistry: Drug Design and Development

“1-(2-Amino-4-chlorophenyl)ethanone” plays a role in medicinal chemistry, particularly in drug design and development. Its structure is utilized to create novel compounds that can inhibit specific biological pathways or proteins involved in diseases. For example, it has been used to synthesize quinoline derivatives that inhibit VEGFR-2, a key target in cancer therapy .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound can be used to study enzyme inhibition. By modifying its structure, researchers can investigate how it interacts with various enzymes, which is crucial for understanding metabolic pathways and developing enzyme inhibitors that can be used to treat diseases .

Industrial Uses: Synthetic Intermediate

Industrially, “1-(2-Amino-4-chlorophenyl)ethanone” is employed as a synthetic intermediate. It is involved in the production of a wide range of chemical families, including pharmaceuticals, pesticides, and petrochemicals. Its role as an intermediate is critical for the synthesis of more complex compounds .

Bioorganic Chemistry: Study of Biological Processes

Lastly, in the field of bioorganic chemistry, this compound is used to understand biological processes at a molecular level. It can be incorporated into larger biomolecules to study interactions within cells, providing insights into cellular functions and the molecular basis of diseases .

安全和危害

属性

IUPAC Name |

1-(2-amino-4-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWZHHLRVPCSGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2875909.png)

![2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B2875911.png)

![N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2875912.png)

![2,5-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2875921.png)